![molecular formula C8H15F2N B2882137 [4-(Difluoromethyl)cyclohexyl]methanamine CAS No. 1461713-41-6](/img/structure/B2882137.png)
[4-(Difluoromethyl)cyclohexyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “[4-(Difluoromethyl)cyclohexyl]methanamine” can be represented by the InChI code: 1S/C8H15F2N.ClH/c9-8(10)7-3-1-6(5-11)2-4-7;/h6-8H,1-5,11H2;1H . This indicates that the molecule consists of a cyclohexyl ring with a difluoromethyl group at the 4-position and a methanamine group attached to the cyclohexyl ring.Physical And Chemical Properties Analysis
“[4-(Difluoromethyl)cyclohexyl]methanamine” is a powder that should be stored at room temperature . The compound has a molecular weight of 199.67 .Wissenschaftliche Forschungsanwendungen
Efficient Transfer Hydrogenation Reactions
"[4-(Difluoromethyl)cyclohexyl]methanamine" and related compounds have been explored for their role in catalysis, specifically in efficient transfer hydrogenation reactions. For example, the synthesis and application of quinazoline-based ruthenium complexes demonstrate significant advancements in transfer hydrogenation of acetophenone derivatives, achieving excellent conversions and high turnover frequency values (Şemistan Karabuğa et al., 2015).
Coal Beneficiation and Environmental Implications
Research into 4-Methyl cyclohexane methanol (MCHM), a flotation reagent used in coal beneficiation, sheds light on its environmental behavior and safety. Studies on the transport mechanisms and fate of MCHM in coal beneficiation plants suggest that MCHM, due to its volatilization and sorption, poses minimal threat to surface or groundwater under normal operating conditions (Y. T. He et al., 2015).
Analytical Profiles of Arylcyclohexylamines
The analytical characterization of arylcyclohexylamines, often advertised as "research chemicals," provides insights into their properties and potential applications. This includes developing qualitative/quantitative methods for their detection in biological matrices, aiding in the understanding of their pharmacological and toxicological profiles (G. De Paoli et al., 2013).
Advanced Synthesis Techniques
Innovative synthetic methods involving cyclohexyl compounds have been developed, such as the direct and highly enantioselective iso-Pictet-Spengler reactions. These methods allow access to underexplored core structures in medicinal chemistry, highlighting the versatility of cyclohexyl derivatives in the synthesis of complex organic molecules (Heike Schönherr et al., 2012).
Anticancer Activity of Metal Complexes
The development of new palladium(II) and platinum(II) complexes based on pyrrole Schiff bases demonstrates the potential anticancer properties of cyclohexylamine derivatives. These complexes show significant cytotoxic activity against various cancerous cell lines, indicating their promise as therapeutic agents (S. Mbugua et al., 2020).
Wirkmechanismus
The mechanism of action for “[4-(Difluoromethyl)cyclohexyl]methanamine” is not specified in the search results. It’s important to note that the compound is intended for research use only, and its biological activity, if any, may still be under investigation.
Safety and Hazards
The safety information for “[4-(Difluoromethyl)cyclohexyl]methanamine” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
[4-(difluoromethyl)cyclohexyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N/c9-8(10)7-3-1-6(5-11)2-4-7/h6-8H,1-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVGGOHJUFALLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Difluoromethyl)cyclohexyl]methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

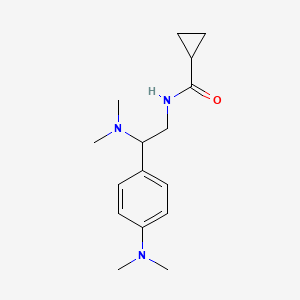
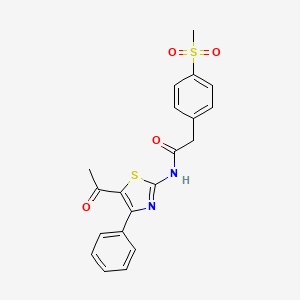
![3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide](/img/structure/B2882060.png)

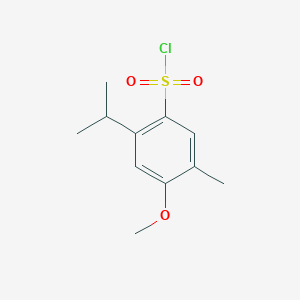
![1-(2-fluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2882065.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide](/img/structure/B2882067.png)
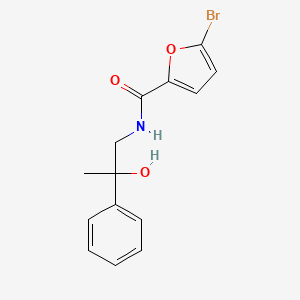
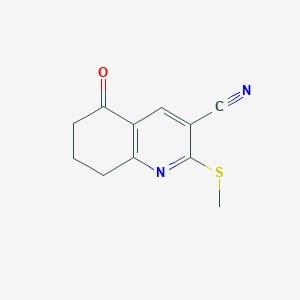
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2882070.png)
![5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol](/img/structure/B2882072.png)
![3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2882073.png)
![4,5-Dimethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2882074.png)
